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Compound of Interest

Compound Name: CP-866087

Cat. No.: B1669574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of CP-866087, a potent and

selective mu-opioid receptor antagonist, across different species based on available preclinical

and clinical data. The objective is to offer a clear, data-driven comparison to inform future

research and development in the fields of substance use disorders and sexual dysfunction.

Executive Summary
CP-866087 has been investigated for its therapeutic potential in both preclinical models of

alcohol dependence and clinical trials for Female Sexual Arousal Disorder (FSAD). In alcohol-

preferring rats, CP-866087 demonstrated a dose-dependent reduction in alcohol consumption,

suggesting efficacy in a model of addiction. However, in a Phase II clinical trial involving

premenopausal women with FSAD, CP-866087 did not show a statistically significant

improvement in efficacy endpoints compared to placebo. This guide presents the available data

from these studies, alongside a comparison with alternative therapies, to highlight the observed

species-specific differences in the efficacy of this compound.

Data Presentation: Efficacy of CP-866087 and
Comparators
The following tables summarize the quantitative data from preclinical and clinical studies of CP-
866087 and its alternatives.
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Table 1: Preclinical Efficacy of CP-866087 and Naltrexone in Alcohol-Preferring Rats

Compound
Dose
(mg/kg,
s.c.)

Species Model
Primary
Outcome

Result

CP-866087 1
Rat (Alcohol-

Preferring)

Reduction in

ethanol

intake

% Reduction

in alcohol

consumption

23%

CP-866087 5.6
Rat (Alcohol-

Preferring)

Reduction in

ethanol

intake

% Reduction

in alcohol

consumption

42%

Naltrexone 3
Rat (Alcohol-

Preferring)

Reduction in

ethanol

intake

% Reduction

in alcohol

consumption

21%

Naltrexone 0.1 - 10 Rat (Wistar)

Limited

access to 6%

ethanol

Reduction in

ethanol

consumption

Significant

decrease

compared to

saline

Note: Data for CP-866087 and the 3 mg/kg dose of Naltrexone are from the same study for

direct comparison.

Table 2: Clinical Efficacy of CP-866087 and Approved Treatments for Female Sexual

Dysfunction
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Compound Indication Species
Primary
Outcome
Measures

Result

CP-866087

Female Sexual

Arousal Disorder

(FSAD)

Human

(Premenopausal

Women)

Change from

baseline in the

number of

satisfying sexual

events (SSEs),

Female Sexual

Function Index

(FSFI) desire

domain score

No statistically

significant

difference

compared to

placebo.

Flibanserin

(Addyi®)

Hypoactive

Sexual Desire

Disorder (HSDD)

Human

(Premenopausal

Women)

Increase in

SSEs, increase

in sexual desire

score (FSFI)

Statistically

significant

increase in SSEs

(0.5 to 1

additional event

per month over

placebo) and

sexual desire.[1]

[2][3]

Bremelanotide

(Vyleesi®)

Hypoactive

Sexual Desire

Disorder (HSDD)

Human

(Premenomenop

ausal Women)

Increase in

sexual desire

score (FSFI),

decrease in

distress score

(Female Sexual

Distress Scale-

Revised)

Statistically

significant

improvement in

sexual desire

and reduction in

distress

compared to

placebo.[4][5]

Experimental Protocols
Preclinical Study: CP-866087 in Alcohol-Preferring Rats

Subjects: Female alcohol-preferring (P) rats.
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Housing and Acclimation: Animals were given free access to food, water, and a 10% (v/v)

alcohol solution for 21 days. This was followed by a period of restricted access to alcohol for

two hours per day, beginning at the start of the dark cycle.

Drug Administration: CP-866087 was administered via subcutaneous (s.c.) injection 30

minutes prior to the limited access period.

Data Collection: The amount of alcohol consumed during the two-hour access period was

recorded and compared to baseline consumption.

Comparator: The clinically validated mu-opioid antagonist, naltrexone, was used as a

positive control.

Clinical Trial: CP-866087 in Women with FSAD
Study Design: A multicenter, double-blind, placebo-controlled, crossover Phase IIa trial.

Participants: 51 premenopausal women (ages 20-45) diagnosed with FSAD.

Treatment: Participants received placebo and two of the three planned doses of CP-866087
(1, 3, and 10 mg) for 6-week periods in a crossover design.

Efficacy Endpoints: A series of measures were used to assess sexual functioning, including

the number of satisfying sexual events (SSEs) and the Female Sexual Function Index

(FSFI). Sexual distress was also evaluated.

Data Analysis: Within-subject differences from placebo in the change from baseline were

compared across the efficacy measures.

Visualizations
Signaling Pathway of Mu-Opioid Receptor Antagonism
in Alcohol Reward
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Caption: Mu-opioid receptor antagonism by CP-866087 blocks the reinforcing effects of

alcohol.

Experimental Workflow for Preclinical Efficacy Testing
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Caption: Workflow for evaluating CP-866087's effect on alcohol consumption in rats.

Logical Relationship of FSAD Treatment Alternatives
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Caption: Investigational and approved pharmacological approaches for female sexual

dysfunction.

Discussion of Species Differences and Comparative
Efficacy
The available data highlight a significant divergence in the efficacy of CP-866087 between

preclinical rodent models of alcohol dependence and human clinical trials for FSAD.

In alcohol-preferring rats, CP-866087 demonstrated a clear pharmacological effect, reducing

alcohol intake in a dose-dependent manner. This finding is consistent with the known role of the

endogenous opioid system in mediating the reinforcing effects of alcohol. The efficacy of CP-
866087 in this model was comparable to that of naltrexone, a clinically approved treatment for

alcohol use disorder.[6][7][8][9][10][11][12][13] This suggests that in rodents, mu-opioid

receptor antagonism is a viable strategy for reducing alcohol consumption.

Conversely, the Phase II clinical trial of CP-866087 in women with FSAD did not demonstrate a

significant clinical benefit over placebo. While the rationale for investigating a mu-opioid

antagonist for FSAD is less established than for alcohol dependence, it was hypothesized that

blocking opioid-mediated inhibition of sexual arousal could be beneficial. The lack of efficacy in

this human trial suggests that either the role of the mu-opioid system in female sexual arousal

is not as significant as hypothesized, or that CP-866087 does not engage the relevant

pathways in humans in a therapeutically meaningful way for this indication.
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It is crucial to acknowledge the limitations of this cross-species, cross-indication comparison.

The differing physiological underpinnings of alcohol dependence and FSAD make a direct

comparison of efficacy challenging. However, the stark contrast in outcomes—clear efficacy in

a rodent model of addiction versus a lack of efficacy in a human sexual dysfunction trial—

underscores the complexities of translating preclinical findings to clinical success, particularly

when the therapeutic targets and indications differ.

In the context of FSAD, other pharmacological agents with different mechanisms of action have

shown efficacy. Flibanserin, a 5-HT1A receptor agonist and 5-HT2A receptor antagonist, and

bremelanotide, a melanocortin receptor agonist, are both FDA-approved for the treatment of

HSDD, a condition related to FSAD.[1][2][3][4][5][14][15][16][17][18][19][20][21] These

alternatives target neurotransmitter systems (serotonin, dopamine, and melanocortin pathways)

that are more directly implicated in the central regulation of sexual desire and arousal.

Conclusion
The investigation into CP-866087 reveals a notable difference in its efficacy profile between a

preclinical rodent model of alcohol dependence and a human clinical trial for FSAD. While

showing promise in reducing alcohol consumption in rats, it failed to demonstrate a clinical

benefit for female sexual arousal in humans. This highlights the critical importance of selecting

appropriate preclinical models that accurately reflect the pathophysiology of the target human

disease. For researchers and drug development professionals, these findings underscore the

challenges of interspecies translation and the need for a deep understanding of the underlying

biological mechanisms of a disease when selecting and evaluating novel therapeutic

candidates. Future research on mu-opioid antagonists may be more fruitfully directed towards

indications with stronger preclinical and biological rationale, such as substance use disorders.
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To cite this document: BenchChem. [Investigating Species Differences in the Efficacy of CP-
866087: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669574#investigating-species-differences-in-the-
efficacy-of-cp-866087]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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